Methyl 2-(2,5-dibromophenyl)-2-oxoacetate

Description

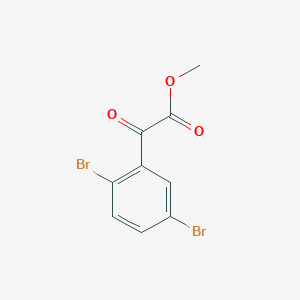

Methyl 2-(2,5-dibromophenyl)-2-oxoacetate is an aromatic ester featuring a phenyl ring substituted with bromine atoms at the 2- and 5-positions and a methyl oxoacetate functional group. This compound is structurally related to α-keto esters, which are pivotal intermediates in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

methyl 2-(2,5-dibromophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O3/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTVWEDBALFPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,5-dibromophenyl)-2-oxoacetate typically involves the bromination of methyl phenylacetate followed by oxidation. One common method includes the following steps:

Bromination: Methyl phenylacetate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.

Oxidation: The brominated intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the 2-oxoacetate moiety.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Methyl 2-(2,5-dibromophenyl)-2-oxoacetate serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations.

Biology

- Biological Activity Studies : Research has investigated its potential interactions with biomolecules, focusing on its reactivity due to the presence of bromine atoms. These atoms can enhance biological activity through halogen bonding and hydrogen bonding mechanisms.

Medicine

- Pharmaceutical Development : The compound is explored as a precursor in synthesizing pharmaceutical agents. Its derivatives have shown promise in antimicrobial and anticancer activities.

Industry

- Specialty Chemicals Production : this compound is utilized in producing specialty chemicals and materials with specific properties due to its reactivity.

Case Studies

-

Antimicrobial Activity :

- A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The effectiveness was evaluated using turbidimetric methods.

-

Anticancer Activity :

- In vitro studies assessed the anticancer efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines using Sulforhodamine B (SRB) assay. Certain derivatives showed promising results, suggesting potential therapeutic applications.

-

Material Science Applications :

- Research has explored the use of this compound in synthesizing advanced materials with tailored properties for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dibromophenyl)-2-oxoacetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atoms can participate in halogen bonding, while the ester and oxo groups can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Positional Isomers of Brominated Phenyl Oxoacetates

The structural analogs of methyl 2-(2,5-dibromophenyl)-2-oxoacetate include positional isomers with varying bromine substitution patterns (Table 1).

Table 1: Comparison of Brominated Phenyl Oxoacetates

| Compound Name | CAS Registry Number | Substituent Positions | Similarity Score* | Molecular Formula |

|---|---|---|---|---|

| This compound | 57699-28-2 | 2,5-dibromo | Reference | C₉H₆Br₂O₃ |

| Methyl 2-(2-bromophenyl)-2-oxoacetate | 122394-38-1 | 2-bromo | 0.92 | C₉H₇BrO₃ |

| Methyl 2-(3-bromophenyl)-2-oxoacetate | 81316-36-1 | 3-bromo | 0.98 | C₉H₇BrO₃ |

| Ethyl 2-(4-bromophenyl)-2-oxoacetate | 20201-26-7 | 4-bromo | 0.97 | C₁₀H₉BrO₃ |

*Similarity scores are derived from structural comparisons (Tanimoto coefficients) .

- Electronic Effects: The 2,5-dibromo substitution creates a sterically hindered and electron-deficient phenyl ring due to the electron-withdrawing nature of bromine. In contrast, monosubstituted analogs (e.g., 2-bromo or 3-bromo) exhibit less pronounced electronic distortion.

- Reactivity: The 2,5-dibromo derivative may display reduced nucleophilic aromatic substitution reactivity compared to monosubstituted analogs, as the meta-directing bromine atoms deactivate the ring .

Functional Group Variations: Esters vs. Acids and Thioureas

- Ester vs.

- Thiourea Derivatives: Acylthioureas containing 2,5-dibromophenyl moieties (e.g., 2-((4-methylphenoxy)methyl)-N-(2,5-dibromophenyl-carbamothioyl)benzamide) demonstrate significant antimicrobial activity against biofilm-forming pathogens like Pseudomonas aeruginosa .

Substitution Patterns: Bromo vs. Methoxy Groups

Methyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 858762-06-8) shares a 2,5-disubstituted phenyl ring but replaces bromine with methoxy groups . Key differences include:

- Electronic Properties : Methoxy groups are electron-donating, activating the phenyl ring toward electrophilic substitution, whereas bromine atoms deactivate the ring.

- Biological Implications : Methoxy-substituted compounds often exhibit altered pharmacokinetic profiles, such as increased metabolic stability, compared to brominated analogs .

Biological Activity

Methyl 2-(2,5-dibromophenyl)-2-oxoacetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dibromophenyl group attached to a ketoester functional group. The presence of bromine atoms enhances its reactivity, making it a valuable candidate for biological studies. The molecular structure can be represented as follows:

The biological activity of this compound is thought to arise from its ability to interact with various biological targets. Key mechanisms include:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

- Hydrogen Bonding : The ester and carbonyl groups can participate in hydrogen bonding, which may influence the binding affinity to biological targets.

- Halogen Bonding : The bromine atoms can engage in halogen bonding, enhancing interactions with biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

- Cell Line Studies : this compound has been tested against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicate significant cytotoxic effects at certain concentrations, demonstrating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa | 15 | Moderate |

| MCF-7 | 10 | High |

Neuroprotective Effects

Preliminary research suggests that the compound may exhibit neuroprotective effects by inhibiting oxidative stress pathways. This is particularly relevant for conditions like Parkinson's disease, where oxidative stress plays a critical role .

Case Studies and Research Findings

- Anticancer Activity Evaluation : A study evaluated the effects of this compound on various cancer cell lines using the MTT assay. The compound demonstrated high inhibitory activity against MCF-7 cells while showing lower toxicity toward normal epithelial cells .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression. The binding affinity was assessed using computational methods, revealing key interactions that could be exploited for drug design .

- Antimicrobial Efficacy : In another study focused on antimicrobial activity, the compound was tested against multiple bacterial strains. It showed significant inhibition zones compared to control groups, indicating its potential as a lead compound for antibiotic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.